Monascorubramin
Overview
Description
Monascorubramin is a microbial colorant . It is a bulgarialactone azaphilone compound found in Monascus pilosus used as an orange food colorant for biscuits or ice-cream . It has a role as a food coloring, a biological pigment, a fungal metabolite, a Hsp90 inhibitor, an anti-inflammatory agent, and an antineoplastic agent .
Synthesis Analysis
The biosynthetic pathway for Monascorubramin is reported in Penicillium marneffei . This fungus is a diffusible red pigment-producing, thermal dimorphic fungus. The red pigment of P. marneffei is a mixture of more than 16 chemical compounds, which are amino acid conjugates of monascorubramin and rubropunctatin .Molecular Structure Analysis
The molecular formula of Monascorubramin is C23H27NO4 . The structure of Monascorubramin includes a gamma-lactone, a triketone, a polyketide, and an enone .Chemical Reactions Analysis
The biosynthetic pathway of Monascorubramin involves a polyketide gene cluster and pathway that are also responsible for the biosynthesis of ankaflavin and citrinin, a mycotoxin with nephrotoxic activity in mammals .Scientific Research Applications
Peptide Synthesis
Summary of the Application
“N-Fmoc-8-aminooctanoic acid” is used in peptide synthesis . Peptides are short chains of amino acid monomers linked by peptide bonds, and they play crucial roles in biological processes.
Methods of Application
In peptide synthesis, “N-Fmoc-8-aminooctanoic acid” is used as a building block. The Fmoc group (Fluorenylmethyloxycarbonyl) is a protective group for amines, which is removed under basic conditions to expose the free amine for further conjugation .
Results or Outcomes
The use of “N-Fmoc-8-aminooctanoic acid” in peptide synthesis contributes to the production of specific peptides with desired properties. However, the exact outcomes depend on the specific peptides being synthesized.
PROTAC Linker
Summary of the Application
“N-Fmoc-8-aminooctanoic acid” can be used as a PROTAC (Proteolysis Targeting Chimeras) linker . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation.
Methods of Application
In the synthesis of PROTACs, “N-Fmoc-8-aminooctanoic acid” is used as a linker molecule. The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can be used for further conjugations .
Results or Outcomes
The use of “N-Fmoc-8-aminooctanoic acid” as a PROTAC linker contributes to the production of PROTACs that can target specific proteins for degradation. The exact outcomes depend on the specific PROTACs being synthesized.
Hydrogel Formation
Summary of the Application
“N-Fmoc-8-aminooctanoic acid” can be used in the formation of peptide-based hydrogels (PHGs), which are biocompatible materials suitable for biological, biomedical, and biotechnological applications .
Methods of Application
In the formation of PHGs, “N-Fmoc-8-aminooctanoic acid” is used as a building block. The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can be used for further conjugations .
Results or Outcomes
The use of “N-Fmoc-8-aminooctanoic acid” in the formation of PHGs contributes to the production of hydrogels with desired properties. These hydrogels can be used in various applications such as drug delivery and diagnostic tools for imaging .
Biotechnological Applications
Summary of the Application
“N-Fmoc-8-aminooctanoic acid” or “Monascorubramin” is used in the production of fungal pigments, which have a wide range of biotechnological applications .
Methods of Application
In the production of fungal pigments, “N-Fmoc-8-aminooctanoic acid” or “Monascorubramin” is used as a building block. The pigments produced by fungi exhibit many biological properties .
Results or Outcomes
The use of “N-Fmoc-8-aminooctanoic acid” or “Monascorubramin” in the production of fungal pigments contributes to the production of pigments with desired properties. These pigments have applications in industries related to textile, food, medicine, and cosmetics .
Future Directions
The future generation will depend on microbial pigments over synthetic colorants for sustainable livelihood . The present study on the elucidation of the biosynthetic pathway of Monascorubramin serves as a cornerstone for future studies on Monascorubramin biosynthesis pathway dissection in Monascus species .
properties
IUPAC Name |
8-(9H-fluoren-9-ylmethoxycarbonylamino)octanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO4/c25-22(26)14-4-2-1-3-9-15-24-23(27)28-16-21-19-12-7-5-10-17(19)18-11-6-8-13-20(18)21/h5-8,10-13,21H,1-4,9,14-16H2,(H,24,27)(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZQXRZXYWVQWAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90189813 | |
Record name | Monascorubramin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90189813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Fmoc-8-aminooctanoic acid | |
CAS RN |
3627-51-8, 126631-93-4 | |
Record name | Monascorubramin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003627518 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Monascorubramin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90189813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(9-Fluorenylmethyloxycarbonyl)-8-amino-octanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MONASCAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WQ3PS53E2U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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